Cas no 324067-69-8 (N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine)

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a substituted thiazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a chlorophenyl and methylphenyl substitution pattern, which may contribute to enhanced binding affinity in biological systems. The compound's thiazole core offers stability and versatility, making it a valuable intermediate for further synthetic modifications. Its distinct substitution profile suggests possible utility in the development of enzyme inhibitors or receptor modulators. The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups may influence its reactivity and solubility, allowing for tailored applications in drug discovery or material science.
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine structure
324067-69-8 structure
Product name:N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
CAS No:324067-69-8
MF:C17H15ClN2S
MW:314.832401514053
CID:5989119
PubChem ID:712664

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
    • N-(3-chlorophenyl)-5-methyl-4-(p-tolyl)thiazol-2-amine
    • 2-Thiazolamine, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-
    • AKOS001649213
    • AB00141943-02
    • SR-01000461482-1
    • N-(3-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amine
    • SR-01000461482
    • AP-263/12082036
    • F0777-1055
    • 324067-69-8
    • Inchi: 1S/C17H15ClN2S/c1-11-6-8-13(9-7-11)16-12(2)21-17(20-16)19-15-5-3-4-14(18)10-15/h3-10H,1-2H3,(H,19,20)
    • InChI Key: CEQWRAAILDKUFZ-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C2=CC=C(C)C=C2)N=C1NC1=CC=CC(Cl)=C1

Computed Properties

  • Exact Mass: 314.0644474g/mol
  • Monoisotopic Mass: 314.0644474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.2Ų
  • XLogP3: 5.9

Experimental Properties

  • Density: 1.269±0.06 g/cm3(Predicted)
  • Boiling Point: 452.9±47.0 °C(Predicted)
  • pka: 3.85±0.10(Predicted)

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0777-1055-2mg
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0777-1055-40mg
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0777-1055-5μmol
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0777-1055-3mg
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0777-1055-20mg
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0777-1055-2μmol
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0777-1055-4mg
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0777-1055-20μmol
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0777-1055-5mg
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0777-1055-10mg
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
324067-69-8 90%+
10mg
$79.0 2023-05-17

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine Related Literature

Additional information on N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Comprehensive Overview of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No. 324067-69-8)

N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, identified by its CAS number 324067-69-8, is a specialized organic compound belonging to the thiazole family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The thiazole ring is a key feature, known for its role in bioactive molecules, making this compound a subject of interest for drug discovery and material science.

One of the most frequently searched questions about N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is its synthesis method. Researchers often explore its preparation via multistep organic reactions, including condensation and cyclization techniques. The compound's chlorophenyl and methylphenyl substituents contribute to its stability and reactivity, which are critical for its potential use in small-molecule inhibitors or catalysts. Recent studies highlight its relevance in medicinal chemistry, particularly in targeting enzyme modulation.

Another trending topic related to CAS 324067-69-8 is its spectroscopic characterization. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm its structure and purity. These methods are essential for quality control in industrial and academic settings, ensuring the compound meets the required standards for further applications. Users searching for "how to analyze thiazole derivatives" often find this compound as a case study.

The biological activity of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is another area of high interest. Preliminary research suggests potential interactions with protein targets, making it a candidate for therapeutic development. However, detailed in vitro and in vivo studies are still underway to fully elucidate its mechanisms. This aligns with the growing demand for novel bioactive compounds in treating complex diseases.

From an industrial perspective, the compound's solubility and thermal stability are frequently discussed. These properties are crucial for formulating drug delivery systems or functional materials. Searches like "thiazole derivatives in material science" often lead to discussions about this compound's role in advanced polymer composites or electronic materials.

Environmental and safety considerations are also hot topics. While 324067-69-8 is not classified as hazardous, proper handling protocols are emphasized in research settings. Questions like "is thiazol-2-amine biodegradable" reflect the increasing focus on green chemistry and sustainable practices in chemical synthesis.

In summary, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 324067-69-8) represents a versatile compound with broad implications across pharmaceuticals, agrochemicals, and material science. Its structural complexity and functional groups make it a valuable subject for ongoing research, addressing both scientific curiosity and practical applications.

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